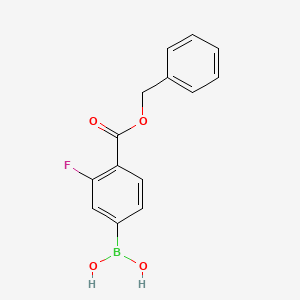

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid” is an organic boron compound with the molecular formula C14H13BO4 . It has a molecular weight of 256.07 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a boronic acid group, a fluorine atom, and a benzyloxy carbonyl group attached to it .Physical And Chemical Properties Analysis

“this compound” is a solid with a density of 1.3 g/cm³ . It has a boiling point of 454.9°C at 760 mmHg and a flash point of 228.9°C . The compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane .Scientific Research Applications

Optical Modulation and Saccharide Recognition : Phenyl boronic acids, including (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid, have been used in optical modulation and saccharide recognition. They have been conjugated to polymers like polyethylene glycol for aqueous dispersion of single-walled carbon nanotubes, facilitating near-infrared fluorescence quenching in response to saccharide binding (Mu et al., 2012).

Synthesis and Crystal Structure Analysis : The compound has been synthesized from 4-bromo-2-fluoroaniline, showing applications in constructing glucose sensing materials operating at physiological pH. The crystal structure was measured to understand its properties better (Das et al., 2003).

Fluorescence Sensor for Metal Ions : Boron and nitrogen codoped carbon dots, using phenylboronic acid derivatives, have been synthesized for the detection of metal ions like Fe3+. This highlights the compound's potential in creating selective sensors for specific ions (Wu et al., 2019).

Inhibitory Properties in Biochemistry : Aryl and heteroaryl boronic acids, including this compound, have been evaluated for their inhibitory properties against enzymes like hormone-sensitive lipase (Ebdrup et al., 2005).

Adduct Formation and Catalysis Studies : Studies on boronic acid adducts with enzymes like subtilisin BPN' have provided insights into the catalytic transition state, aiding in understanding enzyme mechanisms (Matthews et al., 1975).

Development of Glucose Sensors : The compound has been used to develop glucose sensors, utilizing its ability to form complexes with carbon nanotubes and report glucose binding via changes in fluorescence (Yum et al., 2012).

Biomedical Applications : Boronic acid-containing polymers, which include derivatives of this compound, have shown potential in various biomedical applications like HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).

Aza-Michael Additions in Organic Synthesis : The compound has been used in boronic acid catalysis for the aza-Michael addition of hydroxamic acid to quinone imine ketals, enabling the synthesis of functionally dense cyclohexanes (Hashimoto et al., 2015).

Influence on Fluorine Substituents : Research has also been conducted on how fluorine substituents influence the properties of phenylboronic compounds, demonstrating the significance of electron-withdrawing characters of fluorine in these compounds (Gozdalik et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BFO4/c16-13-8-11(15(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRKGHJIZBWKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)

![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)